2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and functional groups such as dimethoxybenzamido and carboxamide, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-10-4-5-15-14(6-10)16(17(20)22)19(26-15)21-18(23)11-7-12(24-2)9-13(8-11)25-3/h7-10H,4-6H2,1-3H3,(H2,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYRJMGDBBUXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps:
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Formation of the Benzo[b]thiophene Core: : The benzo[b]thiophene core can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated thiophene with an aryl boronic acid in the presence of a palladium catalyst .
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Introduction of the Dimethoxybenzamido Group: : The dimethoxybenzamido group can be introduced via an amide coupling reaction. This involves reacting 3,5-dimethoxybenzoic acid with an amine derivative of the benzo[b]thiophene core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Methylation: : The methyl group can be introduced through alkylation reactions, where a suitable methylating agent like methyl iodide is used in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the amide coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the amide groups, converting them to amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. The introduction of the dimethoxybenzamido group enhances the compound's solubility and biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to this compound possess potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 1.11 µM against E. coli, indicating strong antibacterial potential .
Analgesic Properties
The analgesic activity of this compound class has been evaluated using the "hot plate" method in animal models. Results indicate that these compounds can provide pain relief comparable to traditional analgesics like metamizole. This suggests their potential use in pain management therapies .
Anticancer Potential
Emerging studies have begun to explore the anticancer effects of tetrahydrobenzo[b]thiophene derivatives. Preliminary findings suggest that these compounds may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest . Further research is needed to elucidate specific pathways involved.
Potential Applications
The diverse biological activities associated with this compound open avenues for various applications:
- Pharmaceutical Development : Given its antibacterial and analgesic properties, this compound could be developed into new medications targeting infections and pain management.
- Agricultural Chemistry : The antibacterial properties may also find applications in agricultural settings as a potential biopesticide or plant growth regulator.
- Research Tools : Its unique chemical structure can serve as a valuable scaffold for synthesizing new derivatives aimed at exploring additional biological activities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The dimethoxybenzamido group may facilitate binding to proteins or enzymes, while the benzo[b]thiophene core can interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the functional groups present in the target compound.
2,3-Diarylbenzo[b]thiophene: Similar structure but with different aryl substitutions.
3,5-Dimethoxybenzoic Acid Derivatives: Compounds with similar amido groups but different core structures.
Uniqueness
2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the combination of its functional groups and the benzo[b]thiophene core. This combination imparts distinct chemical properties and biological activities that are not observed in simpler or structurally different analogs.
Biological Activity
2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications for therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through various methodologies that involve the coupling of 3,5-dimethoxybenzoic acid derivatives with tetrahydrobenzo[b]thiophene intermediates. The synthesis typically employs techniques such as:
- Amidation : Utilizing coupling reagents like HATU or PyBOP to facilitate the formation of amide bonds.
- Purification : Techniques such as flash column chromatography are often used to isolate the desired product with high purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant activity against various cancer cell lines, including:
- Breast cancer : In vitro assays demonstrated that the compound induces apoptosis in MCF-7 cells.
- Lung cancer : The compound exhibited cytotoxic effects on A549 cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that may inhibit NF-kB signaling pathways.
Enzyme Inhibition
In enzyme assays, this compound has been shown to inhibit specific kinases involved in tumor progression. For example:
- Protein Kinase Inhibition : The compound selectively inhibits certain receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling.
Case Studies
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Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results indicated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
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Inflammation Model in Rats :
- The compound was administered in a carrageenan-induced paw edema model.
- Significant reduction in paw swelling was observed compared to control groups.
Q & A
Q. How can ethical and safety protocols be ensured during handling and disposal?
- Methodological Answer: Follow OSHA guidelines for handling carcinogenic/mutagenic compounds: use fume hoods, PPE (gloves, lab coats), and closed-system equipment. For disposal, neutralize reactive groups (e.g., amides via hydrolysis) before incineration. Document procedures per institutional biosafety committees (IBC) and REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
